molecular formula C14H20ClNO2 B2595704 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1354538-28-5

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2595704
CAS No.: 1354538-28-5
M. Wt: 269.77
InChI Key: QATAVFRPXDRGMB-UHFFFAOYSA-N
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Description

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a synthetic organic compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol. This benzamide derivative features a chloro-substituted aromatic ring linked by an amide bond to a 3-hydroxy-4,4-dimethylpentyl chain. The specific arrangement of its functional groups, including the amide bond, chloro substituent, and a tertiary alcohol, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The structural motif of the amide group is known to be nearly perpendicular to the benzene ring in related compounds, influencing the molecule's overall conformation and electronic properties . This compound is intended for research applications such as use as a standard in analytical method development, a building block in the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships, and for investigating amide-based molecular recognition. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)12(17)7-8-16-13(18)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATAVFRPXDRGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxy-4,4-dimethylpentylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 3-chloro-N-(3-oxo-4,4-dimethylpentyl)benzamide.

    Reduction: Formation of N-(3-hydroxy-4,4-dimethylpentyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

A. Halogen Substituents

  • 2-Chloro-4-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide (CAS: 1396782-61-8) This analog differs by a fluorine atom at position 4 and a chlorine at position 2.
  • 3-Chloro-N-(3,5-dichlorophenyl)benzamide
    With three chlorine atoms (positions 3, 3', and 5'), this compound exhibits increased lipophilicity (logP = 5.21) compared to the target compound. The additional chlorines likely reduce aqueous solubility but improve membrane permeability .

B. Functional Group Modifications

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide The methyl group at position 3 (vs. The hydroxyl and dimethyl groups in the amine side chain mirror the target compound’s structural motifs, suggesting similar synthetic routes (e.g., benzoyl chloride + amino alcohol) .
  • 3-Chloro-N-(2-nitrophenyl)benzamide
    The nitro group at position 2' introduces strong electron-withdrawing effects, which may stabilize the amide bond but reduce nucleophilic reactivity. In contrast, the target compound’s hydroxyl group could participate in hydrogen bonding, influencing crystal packing (e.g., C–H···O interactions) .
Physicochemical and Structural Properties
Compound Molecular Weight logP Key Substituents Hydrogen Bonding Features
Target compound ~287.76* ~3.5† 3-Cl, 3-OH, 4,4-dimethylpentyl O–H···O/N, C–H···O
2-Chloro-4-fluoro analog 287.76 N/A 2-Cl, 4-F, 3-OH, 4,4-dimethylpentyl Enhanced F-mediated H-bonding
N-(2-Hydroxy-1,1-dimethylethyl)-3-methyl 221.28 N/A 3-CH₃, 2-OH, 1,1-dimethylethyl N,O-bidentate metal coordination
3-Chloro-N-(3,5-dichlorophenyl) 300.57 5.21 3-Cl, 3',5'-Cl Cl···Cl interactions (3.8–3.9 Å)
3-Chloro-N-(2-nitrophenyl) 275.69 N/A 3-Cl, 2'-NO₂ C–H···O chains, NO₂ π-stacking

*Estimated based on molecular formula C₁₄H₁₉ClNO₂. †Predicted using fragment-based methods.

Crystallographic and Supramolecular Features
  • Hydrogen Bonding : The hydroxyl group in the target compound is expected to form O–H···O/N interactions, similar to C10–H10···O1 chains observed in 3-chloro-N-(2-nitrophenyl)benzamide .
  • Halogen Interactions : Chlorine substituents in analogs like 3-chloro-N-(3,5-dichlorophenyl)benzamide exhibit Cl···Cl contacts (~3.9 Å), whereas the target compound’s single chlorine may limit such interactions .
  • Packing Motifs : Branched alkyl chains (e.g., 4,4-dimethylpentyl) could disrupt dense packing, increasing solubility compared to planar aromatic substituents .

Biological Activity

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and applications in scientific research, highlighting relevant studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H20ClN2O2
  • Molecular Weight : 284.77 g/mol
  • IUPAC Name : this compound

This compound features a chloro substituent and a hydroxy group on a benzamide framework, which may contribute to its biological activity.

Target Interaction

This compound is believed to interact with specific enzymes or receptors in biological systems. The binding to these targets can modulate various biochemical pathways, influencing processes such as cell growth, immune response, and metabolic regulation.

Biochemical Pathways

Upon binding to its target, the compound may affect several downstream signaling pathways. These interactions are crucial for understanding how the compound exerts its biological effects. Preliminary studies suggest involvement in pathways related to inflammation and microbial growth.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : The compound's solubility and permeability influence its bioavailability.
  • Distribution : It is expected to distribute widely within bodily tissues due to its lipophilic nature.
  • Metabolism : Potential metabolic pathways include oxidation of the hydroxy group and reduction of the chloro group.
  • Excretion : The compound is likely excreted via renal pathways after metabolic conversion.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Antinociceptive Activity : A study evaluated the analgesic properties of related compounds that share structural similarities with this compound. The results indicated significant antinociceptive effects mediated through κ-opioid receptor (KOR) agonism .
  • Antiviral Potential : Another investigation into benzamide derivatives revealed broad-spectrum antiviral activity against Hepatitis B virus (HBV), highlighting the importance of structural modifications in enhancing efficacy against viral infections .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamideAntimicrobial, anti-inflammatoryEffective against bacterial strains.
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamideAntiviral against HBVInhibits HBV replication via A3G modulation .
2-chloro-N-(3-hydroxy-4-methylpentyl)benzamideModerate anti-inflammatoryDifferent substitution pattern affects activity.

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